An In-depth Technical Guide to the Chemical Properties of 7-Bromobenzo[d]oxazol-2(3H)-one
An In-depth Technical Guide to the Chemical Properties of 7-Bromobenzo[d]oxazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 7-Bromobenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and explores its potential biological significance through a plausible signaling pathway.
Core Chemical Properties
7-Bromobenzo[d]oxazol-2(3H)-one is a brominated derivative of the benzoxazolone scaffold. The presence of the bromine atom at the 7-position offers a valuable synthetic handle for further molecular elaboration, making it an attractive building block in the development of novel therapeutic agents.[1]
Physicochemical Data
Quantitative data for 7-Bromobenzo[d]oxazol-2(3H)-one and a closely related compound are summarized in the table below for comparative analysis. It is important to note that while some data for the target molecule is available, other parameters are inferred from structurally similar compounds.
| Property | 7-Bromobenzo[d]oxazol-2(3H)-one | 6-bromobenzo[d]oxazol-2(3H)-one (for comparison) | Source |
| Molecular Formula | C₇H₄BrNO₂ | C₇H₄BrNO₂ | [2] |
| Molecular Weight | 214.02 g/mol | 214.02 g/mol | [1] |
| Melting Point | 174-176 °C | Not available | [2] |
| Boiling Point | Not available | Not available | |
| pKa (predicted) | ~8-9 | ~8-9 | Inferred from similar structures |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and acetone.[3] | Not available | [3] |
| LogP (predicted) | Not available | 1.9 | [4] |
Synthesis and Experimental Protocols
Representative Synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one
This procedure is adapted from the general synthesis of benzoxazol-2(3H)-ones.[6]
Materials:
-
2-amino-6-bromophenol
-
Ethyl 1H-imidazole-1-carboxylate (EImC)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
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Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-6-bromophenol (1.0 eq) in THF, add potassium carbonate (2.0 eq).
-
Add ethyl 1H-imidazole-1-carboxylate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure 7-Bromobenzo[d]oxazol-2(3H)-one.
General Analytical Methodologies
The following are general protocols for the characterization of 7-Bromobenzo[d]oxazol-2(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons and a broad singlet for the N-H proton. A representative 1H-NMR spectrum for a related compound, 5-bromo-3-benzisoxazolone, in DMSO-d₆ showed signals at δ 12.88 (br, s, 1H), 7.96 (d, J=1.8Hz, 1H), 7.72 (dd, J=8.9, 1.8Hz, 1H), and 7.54 (d, J=8.9Hz, 1H).[7]
-
13C NMR: Record the spectrum on a 100 MHz or higher spectrometer using the same sample solution. Expected signals would correspond to the carbon atoms of the benzoxazolone core.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the spectrum of the solid sample using a KBr pellet or as a thin film.
-
Characteristic peaks would include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the cyclic carbamate (around 1750 cm⁻¹), and C-Br stretching (in the fingerprint region).[8]
Mass Spectrometry:
-
Obtain the mass spectrum using an appropriate ionization technique such as electrospray ionization (ESI).
-
The spectrum should show the molecular ion peak [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight of the compound, exhibiting the characteristic isotopic pattern for a bromine-containing compound.[1]
Potential Biological Activity and Signaling Pathway
The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-mycobacterial properties.[5][6][9] Specifically, benzoxazol-2(3H)-one derivatives have been identified as inhibitors of c-Met kinase and chromodomain protein CDYL.[10][11]
The c-Met receptor tyrosine kinase is a key regulator of cell growth, motility, and invasion. Its dysregulation is implicated in the development and progression of various cancers. Inhibition of c-Met can block downstream signaling pathways, such as the PI3K/Akt and Ras/MAPK pathways, leading to reduced cell proliferation and survival.
Below is a conceptual diagram illustrating the potential mechanism of action of 7-Bromobenzo[d]oxazol-2(3H)-one as a c-Met kinase inhibitor.
Caption: Potential inhibitory pathway of 7-Bromobenzo[d]oxazol-2(3H)-one on the c-Met signaling cascade.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of 7-Bromobenzo[d]oxazol-2(3H)-one.
Caption: General workflow for the synthesis and characterization of 7-Bromobenzo[d]oxazol-2(3H)-one.
Conclusion
7-Bromobenzo[d]oxazol-2(3H)-one is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its chemical properties and offers practical, albeit representative, methodologies for its synthesis and characterization. Further research is warranted to fully elucidate its biological activities and establish a more comprehensive physicochemical profile.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. PubChemLite - 6-bromobenzo[d]oxazol-2(3h)-one (C7H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. General and efficient synthesis of benzoxazol-2(3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. CN103382187B - 3-chloro-7(5)-bromo-benzo-isoxazole compounding method - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]


